N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide
Description
N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a thiophen-2-yl moiety at position 3, and a cinnamamide ethyl chain at position 1. The 1,2,4-triazole ring system is known for its diverse pharmacological and material science applications, including antimicrobial, anticancer, and corrosion inhibition properties . The presence of the thiophene group enhances aromatic interactions, while the cinnamamide side chain may contribute to improved solubility and bioactivity. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
(E)-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-21-17(15-8-5-13-25-15)20-22(18(21)24)12-11-19-16(23)10-9-14-6-3-2-4-7-14/h2-10,13H,11-12H2,1H3,(H,19,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMKHVCPOKFRND-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazole moiety, which is known for its diverse biological activities including antibacterial and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N5O4S2. The presence of the triazole ring and thiophene group is critical for its biological activity. The compound can be synthesized through various chemical reactions typical for triazole derivatives, which can influence its yield and purity depending on reaction conditions such as temperature and solvent choice.
Biological Activity
Antibacterial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, studies have shown that related triazole derivatives can effectively inhibit metallo-beta-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria . The compound demonstrates potential against various pathogens, making it a candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects likely involves interaction with bacterial enzymes or receptors. Similar compounds have been shown to bind to the active sites of MBLs through coordination with zinc ions and hydrophobic interactions with key amino acid residues . This suggests that our compound may share a similar mode of action.
Antioxidant Properties
In addition to its antibacterial activity, compounds with a triazole structure have been noted for their antioxidant capabilities. The incorporation of thiophene groups has been linked to enhanced antioxidant activity in related compounds . This property could provide additional therapeutic benefits by mitigating oxidative stress in biological systems.
Data Table: Biological Activity Summary
Case Studies
- Triazole Derivatives Against MBLs : A study demonstrated that certain triazole derivatives exhibited IC50 values indicating potent inhibition against VIM-type MBLs. The structural similarity to this compound suggests that it may also possess similar inhibitory effects .
- Antioxidant Activity Evaluation : In a comparative study of various triazole-thiosemicarbazide derivatives, it was found that those with thiophene substitutions showed superior antioxidant activity compared to others without such modifications . This reinforces the potential health benefits of incorporating thiophene into the compound's structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,2,4-triazole derivatives, which are frequently modified to optimize properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
The thiophen-2-yl substituent (vs. thiophene-2-ylmethyl in Cpd 3) reduces steric hindrance, possibly improving binding affinity in enzyme inhibition studies. The thioxo group in ’s compound replaces the oxo group in the target compound, which may alter hydrogen-bonding capacity and redox properties .
Synthetic Pathways
- Cpd 3 () is synthesized via hydrazine hydrate reactions, a common route for 1,2,4-triazole derivatives. The target compound may follow a similar pathway but with cinnamoyl chloride for amidation.
Crystallographic Characterization
- SHELXL and ORTEP-3 are critical for refining and visualizing these compounds’ structures . For instance, SHELXL’s robust handling of high-resolution data ensures accurate bond-length and angle determinations, essential for comparing substituent effects.
Research Findings and Implications
- Antimicrobial Activity: Thiophene-containing triazoles (e.g., Cpd 3) show notable activity against Gram-positive bacteria, suggesting the target compound’s thiophen-2-yl group may confer similar benefits .
- Thermal Stability : The cinnamamide chain likely increases thermal stability compared to acetohydrazide derivatives due to extended conjugation.
- Solubility : The acetamide and hydrazide analogs () may exhibit higher aqueous solubility than the cinnamamide derivative, impacting their pharmacokinetic profiles.
Q & A
Q. Q1. What are the optimal synthetic routes for N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclization, alkylation, and condensation. For example:
- Step 1: Formation of the triazole core by reacting hydrazine derivatives with thiophen-2-ylmethyl ketones under reflux in ethanol .
- Step 2: Alkylation of the triazole ring using α-bromo cinnamamide derivatives in the presence of NaBH₄ for reduction (yields: 61–81%) .
- Optimization: Reaction time (4–6 hours), solvent polarity (ethanol/water mixtures), and temperature (60–80°C) critically affect purity and yield. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹H-NMR: Identify peaks for the thiophene protons (δ 6.8–7.4 ppm), triazole NH (δ 8.1–8.3 ppm), and cinnamamide olefinic protons (δ 6.5–7.0 ppm) .
- IR Spectroscopy: Look for carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and triazole ring vibrations (1520–1560 cm⁻¹) .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of thiophene or cinnamamide moieties) .
Q. Q3. How can researchers assess the compound’s preliminary biological activity, and what assays are suitable for initial screening?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with cisplatin as a positive control .
- Anti-inflammatory Screening: Measure inhibition of COX-2 enzyme activity via ELISA .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., substituent variation on the triazole or thiophene rings) impact the compound’s bioactivity and selectivity?
Methodological Answer:
- SAR Studies: Replace the thiophene-2-yl group with pyridine or furan to evaluate changes in antimicrobial potency .
- Electron-Withdrawing Groups: Introduce halogens (Cl, F) on the cinnamamide phenyl ring to enhance metabolic stability and target binding .
- Data Interpretation: Compare IC₅₀ values across derivatives using dose-response curves. For example, chloro-substituted analogs show 2–3× higher activity against S. aureus than unsubstituted variants .
Q. Q5. What computational strategies can predict binding modes and pharmacokinetic properties of this compound?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with targets like DNA gyrase (PDB ID: 1KZN) or COX-2 (PDB ID: 5KIR). Prioritize hydrogen bonds with Arg120 (COX-2) or π-π stacking with triazole .
- ADMET Prediction: Employ SwissADME to estimate logP (optimal range: 2–4), bioavailability scores, and CYP450 inhibition .
- MD Simulations: Validate stability of ligand-target complexes over 100 ns trajectories using GROMACS .
Q. Q6. How can researchers resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assays: Use identical cell lines (e.g., ATCC-certified HeLa), solvent controls (DMSO ≤0.1%), and incubation times (48–72 hours) .
- Meta-Analysis: Compare data across studies using tools like RevMan to identify outliers. For example, discrepancies in anticancer activity may arise from differences in apoptosis assay protocols (Annexin V vs. TUNEL) .
- Replicate Key Experiments: Synthesize the compound independently and validate activity under controlled conditions .
Q. Q7. What strategies improve the compound’s solubility and stability for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEG groups on the cinnamamide moiety to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (particle size: 150–200 nm) for sustained release .
- Accelerated Stability Testing: Store at 25°C/60% RH for 6 months and monitor degradation via HPLC (acceptance criteria: ≥95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
